

An In-Depth Technical Guide to NCGC00247743: A Rifabutin Analog

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Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918

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Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **NCGC00247743**, a rifabutin analog identified by the PubChem Compound ID (CID) 5381226. As a member of the rifamycin class of antibiotics, the primary mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase. This document summarizes its physicochemical properties, predicted biological activity, and provides a representative experimental protocol for assessing its inhibitory effects on bacterial transcription. The information presented herein is intended to support further research and drug development efforts involving this and similar compounds.

Core Data

The fundamental physicochemical properties of **NCGC00247743** are summarized in the table below. This data is computationally derived and sourced from the PubChem database.[\[1\]](#)

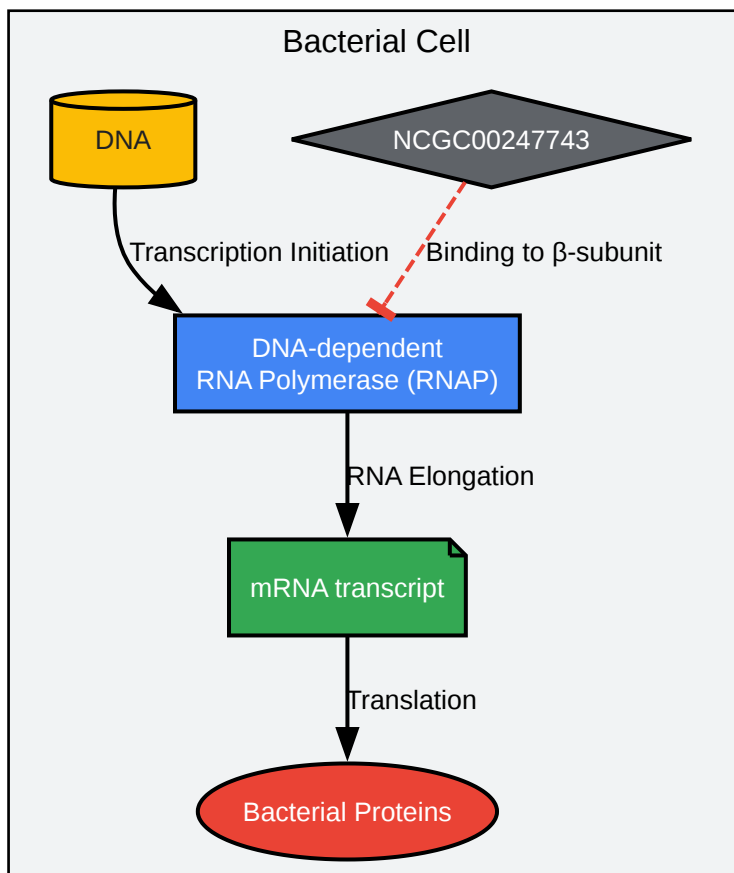
Property	Value	Source
NCGC Identifier	NCGC00247743	-
PubChem CID	5381226	[1]
Molecular Formula	C43H58N4O12	[1]
Molecular Weight	822.9 g/mol	[1]
IUPAC Name	[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z,26E)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-methylpiperazin-1-yl)amino]methylidene]-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl] acetate	[1]
Canonical SMILES	<chem>C[C@H]1/C=C/C=C\ C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O--INVALID-LINK--(O/C=C/--INVALID-LINK--C)O)C)OC(=O)C">C@@HO(C)C(=O)/C2=C/NN5CCN(C5)C)O)/C</chem>	[1]
Hydrogen Bond Donor Count	6	[1]
Hydrogen Bond Acceptor Count	15	[1]
Rotatable Bond Count	5	[1]
Topological Polar Surface Area	217 Å²	[1]
XLogP3-AA	4	[1]

Predicted Mechanism of Action and Signaling Pathway

As a rifabutin analog, **NCGC00247743** is predicted to function as an inhibitor of bacterial DNA-dependent RNA polymerase (RNAP).^{[2][3][4]} This enzyme is responsible for transcribing genetic information from DNA to messenger RNA (mRNA), a critical step in protein synthesis.

The rifamycin class of antibiotics, including rifabutin, binds to the β -subunit of the bacterial RNAP.^{[2][3][4]} This binding event sterically hinders the elongation of the nascent RNA chain beyond a few nucleotides, effectively halting transcription.^{[5][6]} The high degree of conservation of the RNAP β -subunit across a broad range of bacterial species is the basis for the broad-spectrum antibacterial activity of rifamycins.^[6] Importantly, the bacterial RNAP is structurally distinct from its eukaryotic counterparts, which accounts for the selective toxicity of these compounds against bacteria.^[2]

Predicted Signaling Pathway of NCGC00247743



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Caption: Predicted mechanism of action of **NCGC00247743** in a bacterial cell.

Experimental Protocols

While no specific experimental data for **NCGC00247743** has been identified in publicly available databases, its activity can be assessed using established protocols for evaluating inhibitors of bacterial RNA polymerase. The following is a representative in vitro transcription inhibition assay.

In Vitro Transcription Inhibition Assay using a Scintillation Proximity Assay (SPA)

This protocol is adapted from methods designed to identify and characterize inhibitors of bacterial RNA polymerase.^[7]

Objective: To determine the in vitro inhibitory activity of **NCGC00247743** against bacterial RNA polymerase.

Materials:

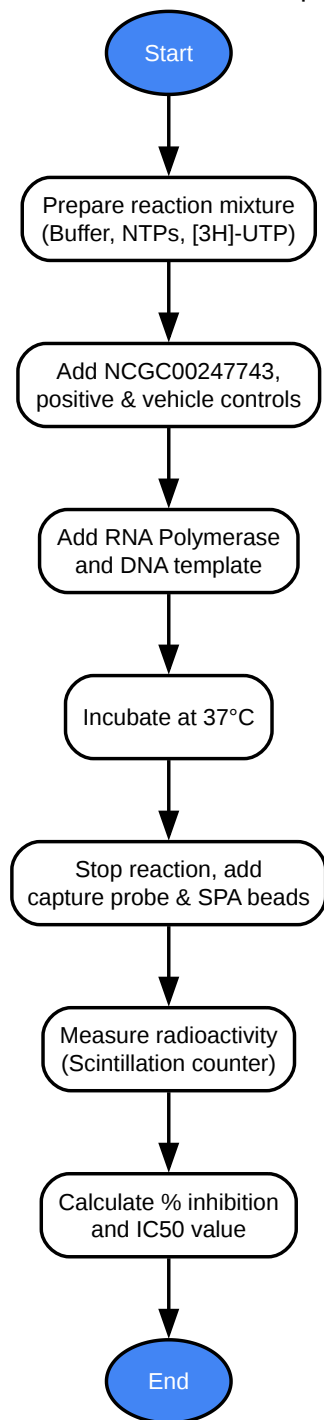
- Purified bacterial RNA polymerase (e.g., from *E. coli* or *M. tuberculosis*)
- DNA template containing a suitable promoter (e.g., T7A1 promoter)
- [³H]-UTP (radiolabeled uridine triphosphate)
- Unlabeled ATP, GTP, and CTP
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
- **NCGC00247743** dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Rifampicin)
- SPA beads (e.g., streptavidin-coated)
- Biotinylated capture probe complementary to the transcript
- Microplate scintillation counter

Procedure:

- Assay Preparation: Prepare a reaction mixture containing transcription buffer, unlabeled ATP, GTP, CTP, and [³H]-UTP.
- Compound Addition: Dispense varying concentrations of **NCGC00247743**, a positive control (Rifampicin), and a vehicle control (DMSO) into the wells of a microplate.

- Enzyme and Template Addition: Add the purified bacterial RNA polymerase and the DNA template to the wells.
- Incubation: Incubate the reaction mixture at 37°C to allow for transcription to occur.
- Termination and Capture: Stop the reaction and add the biotinylated capture probe and SPA beads.
- Signal Detection: Allow the mixture to equilibrate, then measure the radioactivity using a microplate scintillation counter. The amount of incorporated [³H]-UTP is proportional to the level of transcription.
- Data Analysis: Calculate the percent inhibition for each concentration of **NCGC00247743** and determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Experimental Workflow for In Vitro Transcription Inhibition Assay



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Caption: A generalized workflow for an in vitro transcription inhibition assay.

Conclusion

NCGC00247743 is a rifabutin analog with a molecular weight of 822.9 g/mol . Based on its structural similarity to rifabutin, its primary molecular target is predicted to be the β -subunit of bacterial DNA-dependent RNA polymerase, leading to the inhibition of transcription and subsequent bacterial cell death. While specific bioactivity data for this compound is not readily available, established in vitro assays can be employed to quantify its inhibitory potency. This technical guide provides the foundational information necessary for researchers to initiate further investigation into the therapeutic potential of **NCGC00247743** as an antibacterial agent.

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